![molecular formula C13H17N3O3S2 B2684844 N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide CAS No. 714209-88-8](/img/structure/B2684844.png)

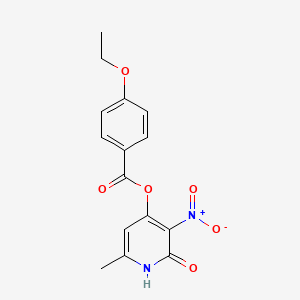

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide is a compound known for its potential inhibitory effects on carbonic anhydrases, which are enzymes that catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton. This reaction is fundamental to various physiological processes, including pH regulation, respiration, and ion transport .

作用机制

Target of Action

The primary targets of the compound N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide are three α-class cytosolic human carbonic anhydrases (CAs) (EC 4.2.1.1); specifically, hCA I, hCA II and hCA VII, and three bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) . Carbonic anhydrases are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton .

Mode of Action

This compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the enzymes’ ability to catalyze the interconversion between CO2 and water to bicarbonate and a proton .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects the biochemical pathways related to pH buffering, metabolism, signaling and other processes . By inhibiting these enzymes, the compound disrupts these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrases. This inhibition disrupts the enzymes’ ability to catalyze the interconversion between CO2 and water to bicarbonate and a proton , affecting several important pathophysiological processes connected to pH buffering, metabolism, signaling and other processes .

准备方法

The synthesis of N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse amides, which can be tailored for specific inhibitory activities.

化学反应分析

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide primarily undergoes acylation reactions. The selective acylation process involves reacting 4-thioureidobenzenesulfonamide with different acyl chlorides. Common reagents used in these reactions include aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The major products formed from these reactions are structurally diverse amides, which exhibit varying degrees of inhibitory activity against carbonic anhydrases.

科学研究应用

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its inhibitory effects on both human and mycobacterial carbonic anhydrases. These enzymes play crucial roles in various physiological processes, making them important targets for therapeutic intervention. The compound has shown significant inhibitory activity against several α-class cytosolic human carbonic anhydrases (hCA I, hCA II, and hCA VII) and bacterial β-class carbonic anhydrases from Mycobacterium tuberculosis (MtCA1, MtCA2, and MtCA3) . This makes it a promising candidate for the development of new treatments for diseases such as tuberculosis.

相似化合物的比较

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide is unique in its structure and inhibitory activity compared to other similar compounds. Other sulfonamide-based inhibitors, such as acetazolamide, also target carbonic anhydrases but differ in their binding affinities and specificities . The structural diversity of this compound and its derivatives allows for fine-tuning of inhibitory activities, making it a versatile tool in the study and treatment of diseases involving carbonic anhydrases.

属性

IUPAC Name |

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S2/c14-21(18,19)11-7-5-10(6-8-11)15-13(20)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,14,18,19)(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPFZKLEPMVDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49815885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-methoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2684767.png)

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)

![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)

![4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2684773.png)

![N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2684779.png)

![1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B2684780.png)

![4-[4-(benzyloxy)phenyl]-2-(benzylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2684782.png)